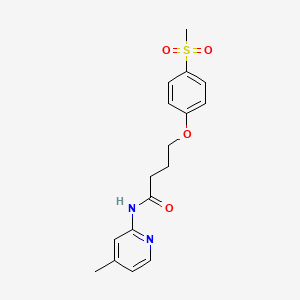![molecular formula C17H22F3NO3 B7681420 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide](/img/structure/B7681420.png)
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties make it an attractive candidate for further research.
Mecanismo De Acción
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of vascular tone and blood pressure. By inhibiting sGC, 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 can increase the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and reduces inflammation.
Biochemical and Physiological Effects:
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of oxidative stress, and the modulation of cytokine production. These effects may contribute to the compound's neuroprotective and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 is its high potency and selectivity for sGC inhibition, which makes it a valuable tool for studying the physiological effects of cGMP signaling. However, the compound's low solubility and stability may limit its use in certain experimental settings, and further research is needed to optimize its formulation and delivery.
Direcciones Futuras
There are several potential future directions for research on 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543, including:
1. Further studies on the compound's neuroprotective effects in animal models of stroke and traumatic brain injury, with a focus on optimizing the dosing and delivery of the compound.
2. Investigation of the compound's potential therapeutic effects in the treatment of depression and anxiety disorders, including clinical trials in human subjects.
3. Exploration of the compound's effects on other physiological systems, such as the immune system and the cardiovascular system, to better understand its potential applications in various disease states.
4. Development of new analogs and derivatives of 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 with improved solubility, stability, and selectivity for sGC inhibition, to expand the range of experimental applications for this compound.
Métodos De Síntesis
The synthesis of 3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 involves several steps, including the reaction of 3-(trifluoromethyl)cyclohexylamine with 4-chloro-3-nitrobenzoic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-methoxyethanol and benzoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide 41-8543 has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. This compound has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury, as well as potential therapeutic effects in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-23-8-9-24-15-7-2-4-12(10-15)16(22)21-14-6-3-5-13(11-14)17(18,19)20/h2,4,7,10,13-14H,3,5-6,8-9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZDIZYPVAAKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)NC2CCCC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethoxy)-N-[3-(trifluoromethyl)cyclohexyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
![3-Nitro-4-[2-(oxolan-2-yl)ethylamino]benzonitrile](/img/structure/B7681356.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-[(1-cyclopropyltetrazol-5-yl)methyl]ethanamine](/img/structure/B7681358.png)
![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-(furan-2-ylmethyl)cyclopropanamine](/img/structure/B7681381.png)
![N-[2-(2-fluorophenyl)ethyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7681382.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7681385.png)

![Methyl 1-[(2-methylfuran-3-carbonyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B7681410.png)
![N-[2-(diethylamino)ethyl]-3-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B7681428.png)

![2-(2,6-dimethylphenoxy)-N-[1-(3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B7681444.png)
![1-(3-Acetylphenyl)-3-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]urea](/img/structure/B7681448.png)